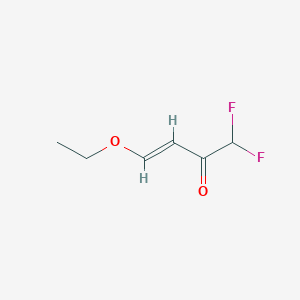

![molecular formula C6H17NOSi B2809651 Methyl({2-[(trimethylsilyl)oxy]ethyl})amine CAS No. 98156-23-1](/img/structure/B2809651.png)

Methyl({2-[(trimethylsilyl)oxy]ethyl})amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

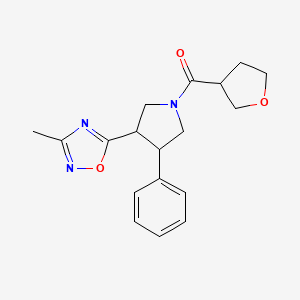

“Methyl({2-[(trimethylsilyl)oxy]ethyl})amine” is a compound that contains a trimethylsilyl group . This group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of a molecule . This structural group is characterized by chemical inertness and a large molecular volume, which makes it useful in a number of applications .

Synthesis Analysis

Trimethylsilyl groups are sometimes used to derivatize rather non-volatile compounds such as certain alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds . This way, trimethylsiloxy groups are formed on the molecule . A couple of examples of trimethylsilylating agents include trimethylsilyl chloride and bis(trimethylsilyl)acetamide .Molecular Structure Analysis

The trimethylsilyl group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of a molecule . This structural group is characterized by chemical inertness and a large molecular volume .Chemical Reactions Analysis

Trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry . When attached to certain functional groups in a reactant molecule, trimethylsilyl groups may also be used as temporary protecting groups during chemical synthesis or some other chemical reactions .Aplicaciones Científicas De Investigación

Catalytic Syntheses and Organic Transformations

- Functionalized α-Keto Esters Production : Ethyl 2-(trimethylsilyloxy)acrylic ester reacts with thioacetals and N,O-acetals under mild conditions to produce α-keto-γ-thio esters and γ-amino-α-keto esters, respectively. These compounds have potential applications in pharmaceutical and agrochemical manufacturing due to their functional group versatility (Krebs & Bolm, 2011).

Biomolecular Applications

- Enhanced siRNA Stability : The study on 2′-alkylselenouridine derivatives showcases the role of 2-(trimethylsilyl)ethylselenation in increasing siRNA stability against nuclease activities, highlighting its potential in therapeutic applications (Fukuno, Ninomiya, & Koketsu, 2017).

Material Science and Polymer Chemistry

- Amino-Substituted Disilenes Formation : The reactions of disilyne with amines to produce amino-substituted disilenes demonstrate the potential of silicon-based compounds in developing materials with unique electronic properties (Takeuchi, Ikoshi, Ichinohe, & Sekiguchi, 2011).

- Poly(oxazoline)s with Antimicrobial Functions : Telechelic poly(oxazoline)s with terminal quarternary ammonium groups exhibit significant antimicrobial activity against Staphylococcus aureus, suggesting their potential use in medical devices and antimicrobial coatings (Waschinski & Tiller, 2005).

Reactivity and Stability Studies

- Nitrogen-Containing Organosilicon Compounds : Investigating the reactivity of nitrogen-containing organosilicon compounds in reactions with isocyanates reveals insights into the structure and hydrolytic stability of the products, which is crucial for developing new organosilicon materials with tailored properties (Belova, Golub, Storozhenko, & Kirilin, 2021).

Surface Modification and Material Interfaces

- Epoxy-Silica Polymers for Stone Conservation : The synthesis and characterization of epoxy-silica polymers highlight their potential as conservation materials for stones, combining organic and inorganic components for enhanced durability and protection (Cardiano, Ponterio, Sergi, Schiavo, & Piraino, 2005).

Propiedades

IUPAC Name |

N-methyl-2-trimethylsilyloxyethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H17NOSi/c1-7-5-6-8-9(2,3)4/h7H,5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKZHAVXRVJVLGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCO[Si](C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H17NOSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl({2-[(trimethylsilyl)oxy]ethyl})amine | |

CAS RN |

98156-23-1 |

Source

|

| Record name | methyl({2-[(trimethylsilyl)oxy]ethyl})amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,5-difluorophenyl)-2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2809569.png)

![7-chloro-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B2809570.png)

![(2E,4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(2-nitrophenyl)penta-2,4-dienenitrile](/img/structure/B2809572.png)

![1-(4-methylbenzyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2809573.png)

![1-{2-[(2,6-Dichlorobenzyl)sulfanyl]-4-methyl-5-pyrimidinyl}-1-ethanone](/img/structure/B2809578.png)

![2-(2-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2809582.png)

![(5-Chloro-2-fluoropyridin-3-yl)-[3-(1,3-dioxolan-2-yl)piperidin-1-yl]methanone](/img/structure/B2809583.png)

![N-(1-cyanocyclopropyl)-5-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B2809585.png)